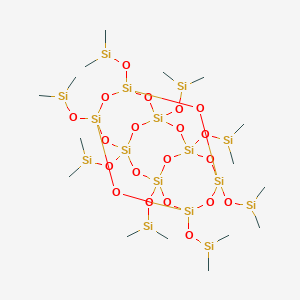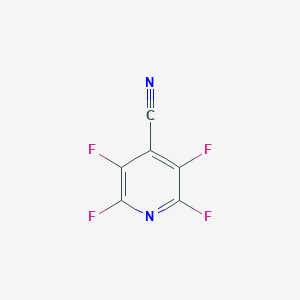
N-(N-Acetylmethionyl)dopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-Acetylmethionyl)dopamine (NADA) is a naturally occurring neurotransmitter that belongs to the family of catecholamines. It is derived from dopamine and methionine and is synthesized in the adrenal medulla and sympathetic neurons. NADA has been found to play a crucial role in various physiological processes such as pain modulation, inflammation, and reward mechanisms.
Mechanism of Action
N-(N-Acetylmethionyl)dopamine exerts its effects by binding to and activating the TRPV1 channel. This leads to the release of substance P and calcitonin gene-related peptide (CGRP), which are neurotransmitters involved in pain perception. N-(N-Acetylmethionyl)dopamine also activates the cannabinoid receptor type 1 (CB1), which is involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(N-Acetylmethionyl)dopamine has been found to produce analgesic and anti-inflammatory effects. It has also been shown to have a role in the regulation of reward mechanisms and the modulation of anxiety and depression. N-(N-Acetylmethionyl)dopamine has been found to increase the release of dopamine in the mesolimbic pathway, which is involved in the reward system. It has also been shown to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-(N-Acetylmethionyl)dopamine has several advantages for lab experiments. It is a naturally occurring neurotransmitter that can be easily synthesized. It has been extensively studied for its role in pain modulation, inflammation, and reward mechanisms. However, there are also limitations to its use in lab experiments. N-(N-Acetylmethionyl)dopamine has a short half-life, which makes it difficult to study its long-term effects. It is also difficult to control the concentration of N-(N-Acetylmethionyl)dopamine in vivo.
Future Directions
There are several future directions for research on N-(N-Acetylmethionyl)dopamine. One area of interest is the role of N-(N-Acetylmethionyl)dopamine in the regulation of anxiety and depression. Another area of interest is the development of N-(N-Acetylmethionyl)dopamine analogs that have a longer half-life and increased potency. The use of N-(N-Acetylmethionyl)dopamine in the treatment of pain and inflammation is also an area of active research. Additionally, the role of N-(N-Acetylmethionyl)dopamine in the modulation of the immune system is an area of interest for future research.
Synthesis Methods
The synthesis of N-(N-Acetylmethionyl)dopamine involves the enzymatic conversion of dopamine to N-(N-Acetylmethionyl)dopamine by the enzyme N-acetyltransferase. This enzyme is present in the adrenal medulla and sympathetic neurons. The process involves the transfer of an acetyl group from acetyl-CoA to the amino group of dopamine, forming N-acetyldopamine. This is then converted to N-(N-Acetylmethionyl)dopamine by the addition of a methionine molecule.
Scientific Research Applications
N-(N-Acetylmethionyl)dopamine has been extensively studied for its role in pain modulation. It is known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain. N-(N-Acetylmethionyl)dopamine has been found to produce analgesic effects in various animal models of pain. It has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
properties
CAS RN |
127811-44-3 |
|---|---|
Product Name |
N-(N-Acetylmethionyl)dopamine |
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18) |
InChI Key |
QCDZESBHHYRZDC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
synonyms |
DEC-TA-870 dethoxycarbonylated TA 870 N-(N-acetylmethionyl)dopamine N-(N-acetylmethionyl)dopamine, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



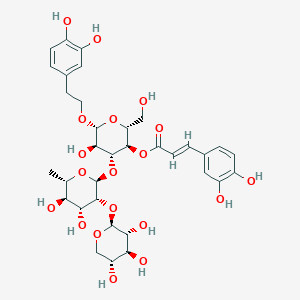
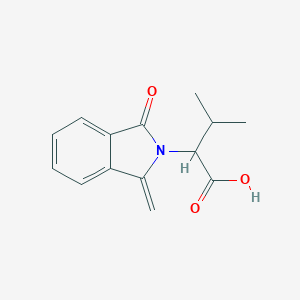
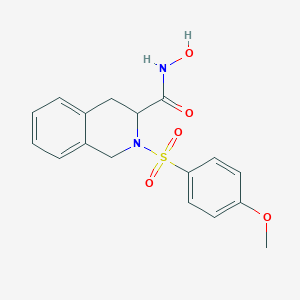
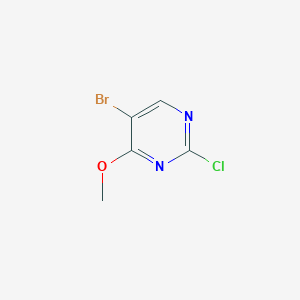

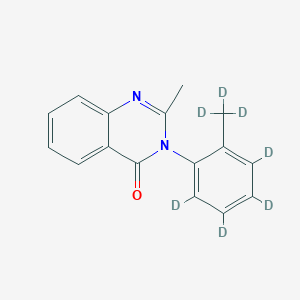


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
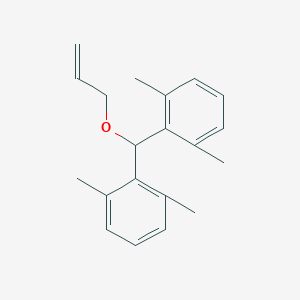
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
